molecular formula C8H13N3S B2357326 2-(piperidin-1-yl)thiazol-4-amine CAS No. 754954-64-8

2-(piperidin-1-yl)thiazol-4-amine

Cat. No.: B2357326
CAS No.: 754954-64-8
M. Wt: 183.27
InChI Key: UXCNXLNTJSYWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-1-yl)thiazol-4-amine is an organic compound that features a piperidine ring attached to a thiazole ring with an amine group at the fourth position

Mechanism of Action

Target of Action

The primary target of 2-(piperidin-1-yl)thiazol-4-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and other physiological responses .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can result in downstream effects such as reduced inflammation.

Result of Action

The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound can decrease the production of prostaglandins, which are key mediators of inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details are not available for this compound, factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. For example, the compound’s interaction with its target COX enzymes could be affected by the presence of other molecules that also bind to these enzymes. Additionally, factors such as the compound’s storage conditions (e.g., temperature, light exposure) could impact its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)thiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-(1-piperidinyl)ethanone with thiourea, followed by cyclization to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(piperidin-1-yl)thiazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinyl)-1,3-Thiazol-4-Methanol
  • 2-(1-Piperidinyl)-1,3-Thiazol-4-Carboxylic Acid
  • 2-(1-Piperidinyl)-1,3-Thiazol-4-Sulfonamide

Uniqueness

2-(piperidin-1-yl)thiazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and thiazole rings, along with the amine group, allows for versatile reactivity and potential for diverse applications. This compound’s unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and other fields .

Properties

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCNXLNTJSYWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.